3-Orders-of-Magnitude Kinetic Span: Benchmarking Nucleophilic Reactivity in a Single Quinone Model
When 4-methyl-1,2-benzoquinone (4-Me-o-BQ) was reacted with a panel of wine-relevant nucleophiles under identical conditions (UV–vis monitoring at 25 °C in model wine solution), the pseudo-first-order rate constants (k) spanned three orders of magnitude, from k = 0.0002 s⁻¹ for methionine/phenylalanine to k = 0.4188 s⁻¹ for hydrogen sulfide. This dynamic range of ~2100‑fold establishes the compound as a sensitive probe for ranking nucleophile competitiveness. The volatile aroma thiols exhibited intermediate rates (4MSP: 0.0060 s⁻¹; 3SH: 0.0578 s⁻¹; 2FMT: 0.0837 s⁻¹), separated by >10‑fold from the antioxidant cluster (SO₂, GSH, AA: 0.3343–0.4188 s⁻¹) [1].
| Evidence Dimension | Pseudo-first-order reaction rate constant (k, s⁻¹) with diverse nucleophiles |
|---|---|
| Target Compound Data | 4-Me-o-BQ: k = 0.0002 s⁻¹ (Met/Phe) to k = 0.4188 s⁻¹ (H₂S); volatile thiols k = 0.0060–0.0837 s⁻¹; antioxidants k = 0.3343–0.4188 s⁻¹ |
| Comparator Or Baseline | Panel of 10 nucleophiles measured in the same study: amino acids (Met, Phe ≈ 0.0002 s⁻¹), phloroglucinol (0.0064 s⁻¹), 4MSP (0.0060 s⁻¹), 3SH (0.0578 s⁻¹), 2FMT (0.0837 s⁻¹), SO₂, GSH, AA, H₂S (0.3343–0.4188 s⁻¹) |
| Quantified Difference | ~2100‑fold kinetic span; antioxidant rates exceed volatile thiol rates by 4–70×; volatile thiol rates span 14‑fold |
| Conditions | UV–vis spectrometry, loss of quinone chromophore at 400 nm, 25 °C, model wine solution (12% ethanol, pH 3.5) |
Why This Matters
A single o-quinone with validated >2000-fold kinetic resolution enables laboratories to rank nucleophile protection strategies in one experiment without needing a panel of different quinones.
- [1] Nikolantonaki, M.; Waterhouse, A. L. A Method To Quantify Quinone Reaction Rates with Wine Relevant Nucleophiles: A Key to the Understanding of Oxidative Loss of Varietal Thiols. J. Agric. Food Chem. 2012, 60 (34), 8484–8491. https://doi.org/10.1021/jf302017j View Source
